molecular formula C4F8O B1605170 Octafluorotetrahydrofuran CAS No. 773-14-8

Octafluorotetrahydrofuran

Cat. No.: B1605170
CAS No.: 773-14-8
M. Wt: 216.03 g/mol
InChI Key: UEOZRAZSBQVQKG-UHFFFAOYSA-N
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Description

Octafluorotetrahydrofuran is a perfluorinated compound, meaning it is an organofluorine compound that lacks C-H bonds. This compound is known for its unique chemical and physical properties, which include high thermal stability, chemical inertness, and resistance to degradation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of perfluoro(tetrahydrofuran) involves several synthetic routes and reaction conditions. One common method is the electrofluorination process, where the compound is produced by the electrochemical fluorination of tetrahydrofuran. This method involves the use of anhydrous hydrogen fluoride and a nickel anode. Another method involves the nucleophilic displacement reaction, where tetrahydrofuran is reacted with a perfluorinating agent under specific conditions to replace hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Octafluorotetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, perfluoro(tetrahydrofuran) can be oxidized to form perfluorinated carboxylic acids. In substitution reactions, nucleophiles can replace fluorine atoms in the compound to form various derivatives .

Scientific Research Applications

Octafluorotetrahydrofuran has numerous scientific research applications due to its unique properties. In chemistry, it is used as a solvent for various reactions and as a reagent in the synthesis of other perfluorinated compounds. In biology and medicine, it is used in the development of drug delivery systems and as a contrast agent in imaging techniques. In industry, it is used in the production of high-performance materials, such as fluoropolymers and perfluorinated membranes .

Mechanism of Action

The mechanism of action of perfluoro(tetrahydrofuran) involves its interaction with molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα, which plays a role in regulating lipid metabolism and inflammation. Other putative mechanisms include mitochondrial dysfunction, oxidative stress, and interference with protein binding .

Comparison with Similar Compounds

Octafluorotetrahydrofuran can be compared with other perfluorinated compounds, such as perfluorooctanoic acid, perfluorooctane sulfonate, and perfluorinated ethers. While all these compounds share similar properties, such as high thermal stability and chemical inertness, perfluoro(tetrahydrofuran) is unique due to its cyclic structure, which imparts different reactivity and solubility characteristics. This uniqueness makes it particularly valuable in specific applications where other perfluorinated compounds may not be suitable .

Similar Compounds::

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZRAZSBQVQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC1(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074329
Record name Perfluoro(oxacyclopentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-14-8
Record name Perfluorotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro(oxacyclopentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluorotetrahydrofuran
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Into a four necked flask equipped with a thermometer, a reflux condenser, a dropping funnel and a stirrer, 190 g (0.7 mole as SO3) of fuming sulfuric acid containing 30% of SO3 were charged and were heated at 85° C. and then 100 g (0.22 mole) of 1,4-diiodoperfluorobutane having the formula I(CF2)4I were added dropwise to the flask. The reaction was conducted while maintaining the temperature in the reactor at 80° to 90° C. The collection and the separation of the product were conducted in accordance with the process of Example 4. As a result, the conversion was 52% and perfluorotetrahydrofuran (62% yield) and perfluoro- γ-butyrolactone (7% yield) were obtained based on the starting material.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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